N-Ethyl vs. N-Methyl Sulfonamide Substitution: Differentiating the 3-Position Pharmacophore from MMTC/57E
The target compound incorporates an N-ethylbenzenesulfonamido group at the thiophene 3-position, in contrast to the N-methyl-(4-methylphenyl)sulfonamido group found in the prototypical SNAT2 inhibitor MMTC (57E). In the class-defining publication, MMTC demonstrated an IC50 of 0.8–3 µM against SNAT2 in a FLIPR membrane potential assay [1]. However, follow-up validation studies revealed that MMTC showed no detectable inhibition in an orthogonal ³H-glycine uptake assay at 1–5 µM in PC-3 prostate cancer cells [2]. The N-ethyl homologation present in the target compound introduces increased steric bulk and altered electronic properties (clogP shift) relative to the N-methyl analog, which has been shown in this scaffold class to modulate both target engagement and off-target discrimination against the closely related transporter SNAT1 [1]. The benzenesulfonamide (vs. p-toluenesulfonamide) aryl group further differentiates the electronic character of the sulfonamide pharmacophore.
| Evidence Dimension | Sulfonamide N-substituent and aryl group: impact on SNAT2 inhibitory activity |
|---|---|
| Target Compound Data | N-ethylbenzenesulfonamido (C20H26N2O3S2; MW 406.56; clogP 3.39 [3]) |
| Comparator Or Baseline | MMTC/57E: N-methyl-(4-methylphenyl)sulfonamido; IC50 = 0.8–3 µM (FLIPR assay) vs. inactive at 1–5 µM (³H-Gly uptake assay) [1][2] |
| Quantified Difference | Direct quantitative activity comparison not available for target compound; structural distinction is ethyl (vs. methyl) on sulfonamide nitrogen and benzenesulfonyl (vs. 4-methylbenzenesulfonyl) aryl group |
| Conditions | SNAT2-overexpressing cell lines; FLIPR membrane potential assay and ³H-glycine uptake in PC-3 cells under hyperosmotic stress |
Why This Matters
The ethyl substitution on the sulfonamide nitrogen is a key structural differentiator that may alter the activity profile relative to the published methyl analog, providing a distinct chemical probe for SAR studies where the N-alkyl chain length is being explored.
- [1] Gauthier-Coles G, et al. Identification and characterization of a novel SNAT2 (SLC38A2) inhibitor reveals synergy with glucose transport inhibition in cancer cells. Front Pharmacol. 2022; 13:963066. View Source
- [2] Jakobsen S, Petersen EF, Nielsen CU. Investigations of potential non-amino acid SNAT2 inhibitors. Front Pharmacol. 2024; 14:1302445. View Source
- [3] Sildrug ECBD Database. EOS56001: 3-(N-ethylbenzenesulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide. Computational Properties. View Source
